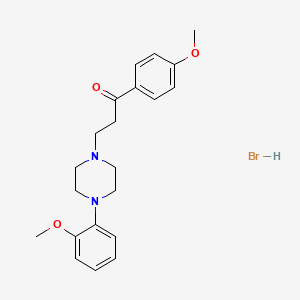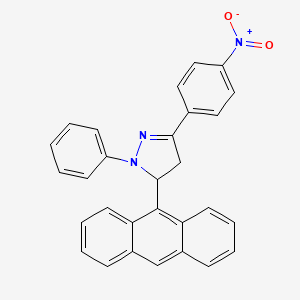
1-(But-3-en-1-yl)-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-3-en-1-yl)-2-iodobenzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a but-3-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)-2-iodobenzene typically involves the iodination of 1-(But-3-en-1-yl)benzene. One common method is the Sandmeyer reaction, where the corresponding diazonium salt is treated with potassium iodide. Another approach involves the direct iodination of 1-(But-3-en-1-yl)benzene using iodine and an oxidizing agent such as nitric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(But-3-en-1-yl)-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation Reactions: The but-3-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products:
Substitution: Biaryl compounds.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydrocarbons.
Aplicaciones Científicas De Investigación
1-(But-3-en-1-yl)-2-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its role in drug development and as a precursor for radiolabeled compounds used in imaging.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(But-3-en-1-yl)-2-iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the but-3-en-1-yl group. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The but-3-en-1-yl group can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with molecular targets and pathways.
Comparación Con Compuestos Similares
1-(But-3-en-1-yl)benzene: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Iodobenzene: Lacks the but-3-en-1-yl group, limiting its versatility in forming complex molecules.
1-(But-3-en-1-yl)-2-bromobenzene: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and the types of reactions it can undergo.
Uniqueness: 1-(But-3-en-1-yl)-2-iodobenzene is unique due to the combination of the iodine atom and the but-3-en-1-yl group, which provides a balance of reactivity and stability, making it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
24892-64-6 |
|---|---|
Fórmula molecular |
C10H11I |
Peso molecular |
258.10 g/mol |
Nombre IUPAC |
1-but-3-enyl-2-iodobenzene |
InChI |
InChI=1S/C10H11I/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6H2 |
Clave InChI |
BPPFHIKJSKQTSL-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC1=CC=CC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


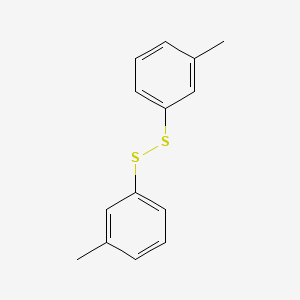
![[4-(Methanesulfonyl)butoxy]benzene](/img/structure/B14703047.png)
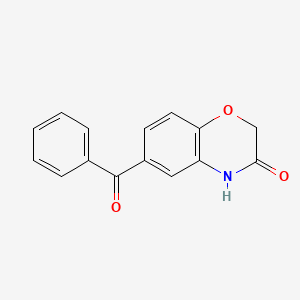
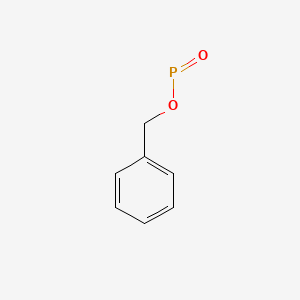

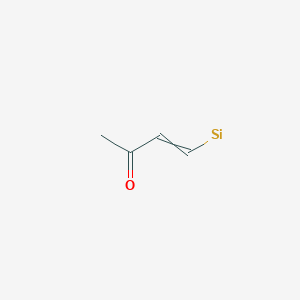



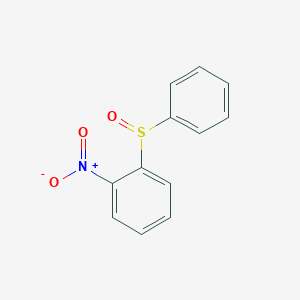
![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
